molecular formula C50H68Cl6N8O10S2 B611284 Tenapanor hydrochloride CAS No. 1234365-97-9

Tenapanor hydrochloride

Cat. No.: B611284
CAS No.: 1234365-97-9
M. Wt: 1218.0 g/mol
InChI Key: VFRAXTZDILCRKY-OWRGXFNZSA-N
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Description

Tenapanor hydrochloride is a novel, small molecule medication primarily used for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease. It is marketed under the brand names Ibsrela and Xphozah . This compound functions as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is crucial for sodium absorption in the intestines .

Mechanism of Action

Target of Action

Tenapanor hydrochloride, also known as Tenapanor HCl, primarily targets the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is an antiporter expressed on the apical surface of enterocytes in the small intestine and colon, playing a crucial role in sodium-fluid homeostasis .

Mode of Action

Tenapanor is a locally-acting small molecule inhibitor of NHE3 . By inhibiting NHE3 on the apical surface of the enterocytes, Tenapanor reduces absorption of sodium from the small intestine and colon, resulting in an increase in water secretion into the intestinal lumen .

Biochemical Pathways

The inhibition of NHE3 by Tenapanor affects the sodium-fluid homeostasis in the gastrointestinal tract . This leads to increased intestinal salt and fluid content, promoting gastrointestinal motility . The reduction of sodium absorption in the gut is a key biochemical pathway affected by Tenapanor .

Pharmacokinetics

As a minimally systemic agent, Tenapanor is designed to block sodium absorption in the gastrointestinal tract while avoiding exposure in the kidney . This selective inhibition ensures that the compound’s action is primarily localized within the gut, thereby minimizing potential systemic side effects .

Result of Action

The result of Tenapanor’s action is a significant reduction in the serum phosphorous level . By increasing the intestinal salt and fluid content, Tenapanor promotes gastrointestinal motility, softens stool consistency , and helps in the treatment of constipation-predominant irritable bowel syndrome (IBS-C) . It is also used to lower phosphorus levels in the blood in adults with kidney disease who are on dialysis .

Action Environment

The action of Tenapanor is influenced by the environment within the gastrointestinal tract. As a gut-restricted inhibitor, its efficacy and stability are dependent on the conditions within the gut . .

Biochemical Analysis

Biochemical Properties

Tenapanor hydrochloride acts as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is a major absorptive sodium transporter that is predominantly expressed in the kidney and gastrointestinal tract . By inhibiting NHE3, this compound blocks sodium absorption in the gastrointestinal tract . This results in reduced levels of sodium in the body .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the absorption of sodium in the gastrointestinal tract . This leads to an increase in the intestinal salt and fluid content, thus promoting gastrointestinal motility . It also reduces the absorption of phosphate , which can be beneficial in the treatment of hyperphosphatemia in patients with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an inhibitor of the NHE3 transporter . By inhibiting this transporter, it blocks the absorption of sodium and phosphate in the gastrointestinal tract . This results in increased intestinal lumen water secretion, accelerating intestinal transit time, and softening stool consistency .

Temporal Effects in Laboratory Settings

In a phase 3 trial conducted at 26 dialysis facilities in China, adults with end-stage renal disease (ESRD) on hemodialysis with hyperphosphatemia were given this compound for 4 weeks . The results showed that this compound treatment resulted in a significantly greater reduction in serum phosphate at the endpoint visit versus placebo .

Dosage Effects in Animal Models

In animal studies, this compound has shown protective effects on renal function and reduced extracellular fluid volume and blood pressure . It has also been observed to reduce vascular calcification in an animal model of uremic calcification .

Metabolic Pathways

The majority of Tenapanor’s metabolism to its primary metabolite, M1, is catalyzed via CYP3A4/5 . Exposure of Tenapanor to hepatic CYP enzymes is likely limited due to its minimal systemic absorption, so its metabolism may be due to intestinal CYP enzyme activity .

Transport and Distribution

This compound acts locally in the gut to inhibit the NHE3 transporter . This local action allows it to block sodium absorption in the gastrointestinal tract but avoid exposure in the kidney .

Subcellular Localization

As an inhibitor of the NHE3 transporter, this compound acts on the apical surface of enterocytes in the small intestine and colon . This specific subcellular localization allows it to effectively reduce the absorption of sodium and phosphate from the gut .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenapanor hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Tenapanor hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .

Scientific Research Applications

Tenapanor hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its minimal systemic absorption and localized action in the gastrointestinal tract. This property makes it an effective treatment for IBS-C without significant systemic side effects .

Properties

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRAXTZDILCRKY-OWRGXFNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68Cl6N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027856
Record name Tenapanor hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1218.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234365-97-9
Record name Tenapanor hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenapanor hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENAPANOR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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